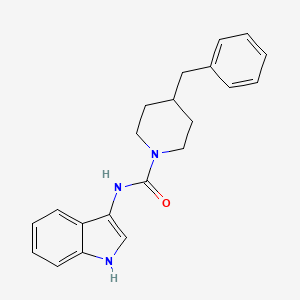

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c25-21(23-20-15-22-19-9-5-4-8-18(19)20)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,22H,10-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKHTLJCZHUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is often synthesized via cyclization or reductive amination. A common method involves reacting glutaric anhydride derivatives with ammonium carbonate to form 3-phenylpiperidine-2,6-dione intermediates, which are subsequently reduced to piperidine. For example, 2-phenylglutaric anhydride reacts with ammonium carbonate to yield 3-phenylpiperidine-2,6-dione, which is alkylated using 1,4-dibromobutane to introduce side chains.

Key Reaction Conditions :

Benzyl Group Introduction at the 4-Position

The 4-benzyl substituent is introduced via nucleophilic substitution or alkylation. In one protocol, the piperidine nitrogen is alkylated using benzyl bromide in the presence of a base such as potassium carbonate. For instance, N-benzylation of 4-aminopiperidine with benzyl bromide in acetonitrile under reflux affords 4-benzylpiperidine.

Optimization Note :

Indole Moiety Incorporation

The indole-3-yl group is introduced through coupling reactions. A widely used method involves condensing 1H-indole-3-carboxylic acid with the 4-benzylpiperidine intermediate using carbodiimide coupling agents (e.g., EDC, DCC). Alternatively, indole-3-carbonyl chloride can react directly with 4-benzylpiperidine under mild conditions.

Example Protocol :

Carboxamide Bond Formation

The final carboxamide bond is formed via nucleophilic acyl substitution. Triphosgene or phosgene derivatives are employed to generate isocyanate intermediates, which react with amines. For example, treating 4-benzylpiperidine with triphosgene in anhydrous DCM produces the corresponding isocyanate, which subsequently reacts with indole-3-amine.

Critical Parameters :

- Temperature : 0–5°C to prevent side reactions.

- Solvent : Anhydrous DCM or THF.

- Workup : Aqueous NaHCO₃ wash to remove excess phosgene.

Alternative Synthetic Routes

Reductive Amination

4-Benzylpiperidine can be condensed with indole-3-carboxaldehyde via reductive amination using NaBH₃CN or H₂/Pd-C. This method avoids hazardous phosgene but requires careful pH control.

Optimization and Characterization

Reaction Condition Optimization

Purification Techniques

Analytical Data

1H-NMR (DMSO-d6) :

- δ 11.55 (s, 1H, indole NH).

- δ 7.58–7.12 (m, aromatic H).

- δ 3.80 (s, 2H, benzyl CH₂).

- δ 2.90–2.60 (m, piperidine CH₂).

ESI-HRMS : [M+H]+ calculated for C₂₁H₂₂N₃O: 348.1811; found: 348.1809.

Challenges and Solutions

Indole Sensitivity

Indole derivatives are prone to oxidation and polymerization under acidic conditions. Mitigation strategies include:

Applications and Derivatives

This compound shares structural motifs with compounds exhibiting antiviral and anticancer activity. Derivatives with fluorinated indole rings or substituted benzyl groups show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (e.g., bromine), nitro compounds.

Major Products Formed

Oxidation Products: Oxindole derivatives.

Reduction Products: Dihydroindole derivatives.

Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets . Overall, the compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with its molecular targets .

Comparison with Similar Compounds

Substituent Variations at the Piperidine 4-Position

A critical distinction lies in the substituents at the piperidine 4-position:

Impact :

- Lipophilicity : The benzyl group in the target compound likely increases lipophilicity (predicted XLogP >4.4) compared to the ethyl-indolyl group in (XLogP 4.4) .

- Receptor binding : Indole/indazole derivatives () are often associated with serotonin receptor modulation (e.g., 5-HT1B), whereas benzyl groups may favor other targets due to steric bulk and aromatic interactions .

Carboxamide-Linked Moieties

The carboxamide nitrogen is linked to distinct aromatic groups:

Impact :

- Solubility : The methoxy and methylpiperazinyl groups in improve aqueous solubility compared to the hydrophobic indole/benzyl combination in the target compound .

- Bioactivity: Indole derivatives (target compound, ) are common in GPCR ligands, while quinoline () may confer distinct electronic properties for kinase inhibition .

Physicochemical Properties

Key Observations :

Biological Activity

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an indole moiety, which is critical for its biological activity. Its unique structure allows it to interact with various biological targets, particularly in cancer therapy.

This compound primarily exerts its effects through the following mechanisms:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer properties.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax).

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. For example:

- Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) showed that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .

- Microtubule Destabilization : Compounds similar to this compound have demonstrated effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents .

Other Biological Activities

Beyond its anticancer effects, this compound exhibits potential antiviral and antimicrobial properties, making it a candidate for further exploration in various therapeutic areas .

Case Studies

- Apoptosis Induction in Cancer Cells : A study revealed that treatment with this compound led to significant morphological changes in treated cells, enhancing caspase activity and confirming its role as an apoptosis inducer .

- Cell Cycle Analysis : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in cancer cells, further supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are best practices for analyzing structure-activity relationships (SAR) in derivatives?

- Systematic substitution : Synthesize analogs with varied substituents on the benzyl (e.g., Cl, F) or indole (e.g., 5-MeO) groups. Correlate changes with Akt inhibition (IC50) and logP values .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.